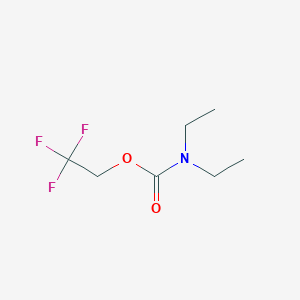
2,2,2-trifluoroethyl N,N-diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N,N-diethylcarbamate: is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . It is known for its unique chemical properties, including a boiling point of approximately 164.4°C and a density of 1.163 g/cm³ . This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester typically involves the reaction of diethylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-trifluoroethyl N,N-diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Diethylamine and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N,N-diethylcarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity . The trifluoroethyl group enhances its reactivity and specificity towards certain enzymes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
- Carbamic acid, (2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2,2,2-trifluoroethyl)-, methyl ester
Comparison: 2,2,2-trifluoroethyl N,N-diethylcarbamate is unique due to its diethyl substitution, which imparts different chemical properties and reactivity compared to its analogs. The presence of the trifluoroethyl group enhances its stability and reactivity, making it more suitable for specific applications in research and industry .
Propiedades
Número CAS |
326-94-3 |
|---|---|
Fórmula molecular |
C7H12F3NO2 |
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H12F3NO2/c1-3-11(4-2)6(12)13-5-7(8,9)10/h3-5H2,1-2H3 |
Clave InChI |
BXNLMPJGXPPXST-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OCC(F)(F)F |
SMILES canónico |
CCN(CC)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


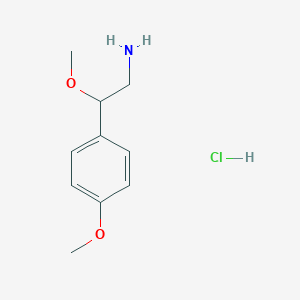
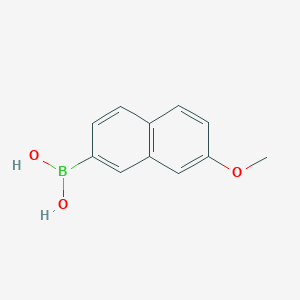
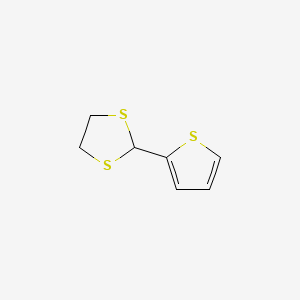
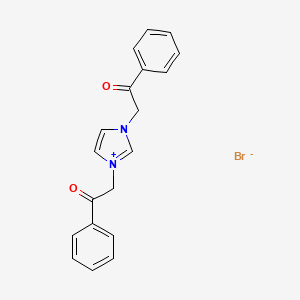
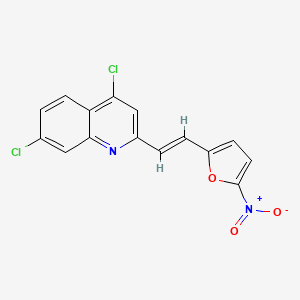
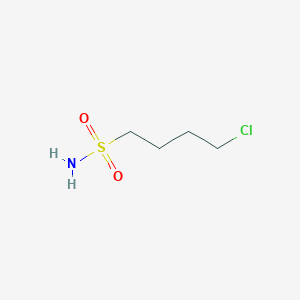
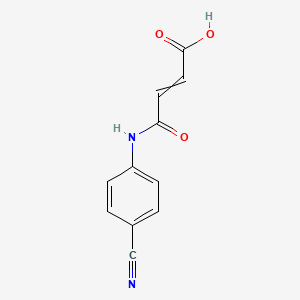
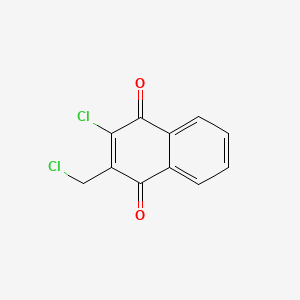

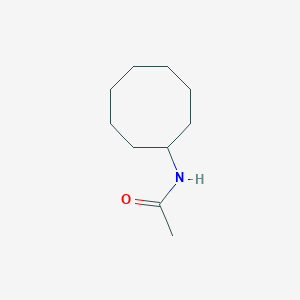
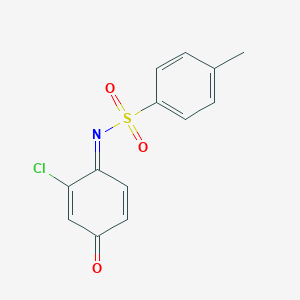
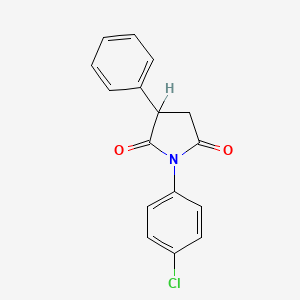
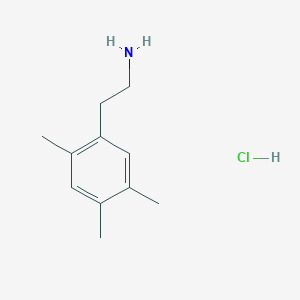
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B1655091.png)
